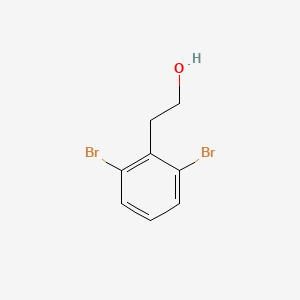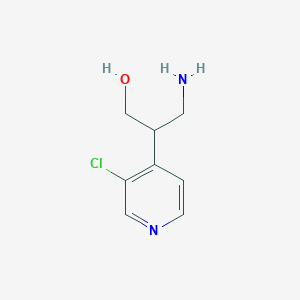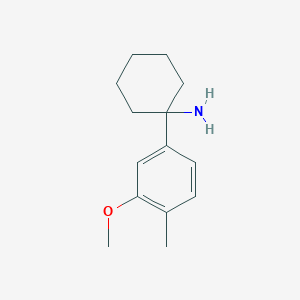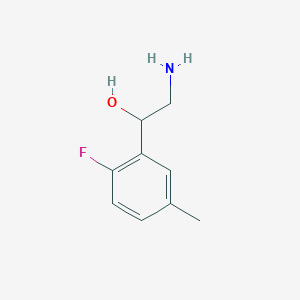aminedihydrochloride](/img/structure/B13597217.png)
[(4-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Méthodes De Préparation
The synthesis of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methylamine groups. One common synthetic route includes the reaction of a thioamide with an α-haloketone to form the thiazole ring. The cyclopropyl group can be introduced via a cyclopropanation reaction, and the methylamine group can be added through a nucleophilic substitution reaction .
Analyse Des Réactions Chimiques
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Applications De Recherche Scientifique
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride lies in its specific structural features, such as the cyclopropyl and methylamine groups, which contribute to its distinct biological activities .
Propriétés
Formule moléculaire |
C8H14Cl2N2S |
|---|---|
Poids moléculaire |
241.18 g/mol |
Nom IUPAC |
1-(4-cyclopropyl-1,3-thiazol-5-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-9-4-7-8(6-2-3-6)10-5-11-7;;/h5-6,9H,2-4H2,1H3;2*1H |
Clé InChI |
BKXMSERXBKACFB-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(N=CS1)C2CC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)








